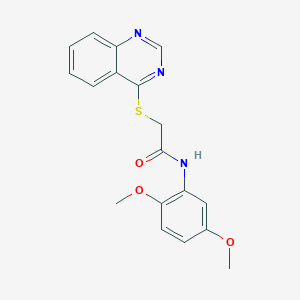

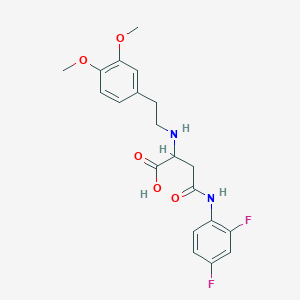

![molecular formula C23H23FN2O3S B3004316 N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide CAS No. 451499-38-0](/img/structure/B3004316.png)

N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry. While the specific compound is not directly reported in the provided papers, related compounds with similar structural motifs, such as substituted benzamides and fluorinated aromatic compounds, have been synthesized and evaluated for their biological activities and physical properties.

Synthesis Analysis

The synthesis of related benzamide compounds involves strategic intermediate steps and the use of specific reagents and conditions. For instance, the synthesis of different substituted benzamides was reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Another study described the synthesis of a chloro- and fluoro-substituted benzamide, which involved X-ray single-crystal diffraction to determine its crystal structure . Additionally, a microwave-assisted Fries rearrangement was employed for the synthesis of a fluorinated benzamide under catalyst- and solvent-free conditions . These methods highlight the diverse synthetic routes that can be employed to create benzamide derivatives, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray single-crystal diffraction. For example, the crystal structure of a related compound was determined, revealing its monoclinic space group and specific unit cell parameters . Another study reported the crystal structure of a degradation product of a benzothiadiazine dioxide, which was stabilized by intramolecular and intermolecular hydrogen bonds and oxygen-π stacking interactions . These findings suggest that similar structural analyses could be applied to "N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide" to understand its conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents and functional groups. The studies reviewed do not directly address the chemical reactions of the specific compound , but they do provide insights into the reactivity patterns of similar molecules. For instance, the inhibitory potential of benzamide derivatives against various enzymes was evaluated, indicating their potential to bind nucleotide protein targets . The Fries rearrangement used to synthesize a fluorinated benzamide also exemplifies the type of chemical transformations that such compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The crystallographic data provided in the studies offer valuable information about the density and molecular weight of these compounds . Additionally, the biological evaluation of these compounds, such as their inhibitory effects on enzymes, provides insights into their potential as bioactive molecules .

Safety and Hazards

Orientations Futures

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Given the presence of multiple functional groups, it could be of interest in various fields, including medicinal chemistry, materials science, and chemical synthesis .

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3S/c1-15-5-8-18(9-6-15)14-25-30(28,29)19-10-11-21(24)20(13-19)23(27)26-22-12-16(2)4-7-17(22)3/h4-13,25H,14H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWMBHZYMIONQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-2-fluoro-5-(N-(4-methylbenzyl)sulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B3004233.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B3004235.png)

![N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004236.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B3004240.png)

![7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3004242.png)

![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)

![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)

![3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3004252.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(morpholino)methanone](/img/structure/B3004255.png)